molecular formula C16H18ClN3O4S B5084805 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide

5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide

Cat. No. B5084805
M. Wt: 383.9 g/mol
InChI Key: JSXUPBCNGMFGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are important in the immune system. CP-690,550 has shown promising results in the treatment of various autoimmune diseases and is currently being studied for its potential therapeutic uses.

Mechanism of Action

CP-690,550 exerts its therapeutic effects by inhibiting 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, which is involved in the signaling pathway of cytokines. By inhibiting 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, CP-690,550 reduces the production of inflammatory cytokines and suppresses the immune response. This results in a reduction in inflammation and a decrease in the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a significant effect on the immune system. It reduces the production of inflammatory cytokines and suppresses the immune response, resulting in a reduction in inflammation. CP-690,550 has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in lab experiments. It is a potent inhibitor of 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide and has been shown to be effective in reducing inflammation and suppressing the immune response. However, CP-690,550 has some limitations as well. It is a complex molecule to synthesize and requires expertise in organic chemistry. CP-690,550 also has a short half-life, which can make it difficult to use in experiments.

Future Directions

There are several future directions for the study of CP-690,550. One potential area of research is the use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is the development of new 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide inhibitors that are more potent and have a longer half-life. Additionally, further studies are needed to determine the long-term safety and efficacy of CP-690,550 in humans.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-methoxy-N-propylbenzamide with 5-chloro-2-pyridineamine to form 5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. The reaction is followed by several purification steps to obtain the final product. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response. CP-690,550 has also been studied for its potential use in preventing organ transplant rejection.

properties

IUPAC Name

5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-3-8-18-16(21)13-9-12(5-6-14(13)24-2)25(22,23)20-15-7-4-11(17)10-19-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXUPBCNGMFGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide

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